2-Amino-N,3-dimethyl-5-nitrobenzamide
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Overview
Description
2-Amino-N,3-dimethyl-5-nitrobenzamide is an organic compound with the molecular formula C9H11N3O3 It is a derivative of benzamide, characterized by the presence of amino, nitro, and dimethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,3-dimethyl-5-nitrobenzamide typically involves multiple steps:
Nitration: The starting material, 3-methyl-2-nitrobenzoate, undergoes nitration to introduce the nitro group.
Amidation: The nitrated compound reacts with methylamine in a low alcohol solvent to form 3-methyl-2-nitrobenzamide.
Reduction: The nitro group is reduced using ferrous powder and acid in water to yield 3-methyl-2-amino benzamide.
Final Step: The amino benzamide reacts with sulfonic acid chloride in an inert organic solvent to produce this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. These methods focus on cost-effectiveness, high yield, and operational efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N,3-dimethyl-5-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like ferrous powder and acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Reducing Agents: Ferrous powder and acid are commonly used for the reduction of the nitro group.
Solvents: Low alcohol solvents and inert organic solvents are used in various steps of the synthesis.
Catalysts: Catalysts like sulfonic acid chloride are used to facilitate specific reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-N,3-dimethyl-5-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N,3-dimethyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-N,3-dimethylbenzamide
- 2-Amino-5-bromo-N,3-dimethylbenzamide
- 2-Amino-5-nitrobenzonitrile
Uniqueness
2-Amino-N,3-dimethyl-5-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of amino, nitro, and dimethyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-amino-N,3-dimethyl-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-5-3-6(12(14)15)4-7(8(5)10)9(13)11-2/h3-4H,10H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSVQZJNVUKHDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)NC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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